molecular formula C20H17ClFN3O3 B8283899 3-Benzoyl-1-(4-chloro-butyl)-5-(2-fluoro-pyridin-3-yl)-1H-pyrimidine-2,4-dione

3-Benzoyl-1-(4-chloro-butyl)-5-(2-fluoro-pyridin-3-yl)-1H-pyrimidine-2,4-dione

Cat. No.: B8283899
M. Wt: 401.8 g/mol
InChI Key: NQYHHFYFXLDCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-1-(4-chloro-butyl)-5-(2-fluoro-pyridin-3-yl)-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H17ClFN3O3 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H17ClFN3O3

Molecular Weight

401.8 g/mol

IUPAC Name

3-benzoyl-1-(4-chlorobutyl)-5-(2-fluoropyridin-3-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C20H17ClFN3O3/c21-10-4-5-12-24-13-16(15-9-6-11-23-17(15)22)19(27)25(20(24)28)18(26)14-7-2-1-3-8-14/h1-3,6-9,11,13H,4-5,10,12H2

InChI Key

NQYHHFYFXLDCEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=O)C(=CN(C2=O)CCCCCl)C3=C(N=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Benzoyl-1-(4-chloro-butyl)-5-iodo-1H-pyrimidine-2,4-dione (Prep129, 614 mg, 1.42 mmol) was dissolved in degassed DME-water solution (5-1, 35 ml). 2-Fluoro-pyridine 3-boronic acid (250 mg, 1.77 mmol), Na2CO3 (301 mg, 2.84 mmol), 2-(dicyclohexylphosphino)biphenyl (99 mg, 0.28 mmol) and Pd(PPh3)4 (328 mg, 0.28 mmol) were added and the mixture was refluxed for 3 hours. The solvents were evaporated under vacuum and the crude was partitioned between ethyl acetate and water. The organic phase was dried (Na2SO4) and evaporated; the crude (0.9 g, yellow oil) was purified by flash chromatography with ethyl acetate-petroleum ether (1-1) to give the title compound as yellow oil (310 mg, 54% yield).
Name
3-Benzoyl-1-(4-chloro-butyl)-5-iodo-1H-pyrimidine-2,4-dione
Quantity
614 mg
Type
reactant
Reaction Step One
Name
DME water
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
301 mg
Type
reactant
Reaction Step Two
Quantity
99 mg
Type
reactant
Reaction Step Two
Quantity
328 mg
Type
catalyst
Reaction Step Two
Yield
54%

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